3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C17H11ClFNO4S |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)carbamoyl]-4-hydroxynaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C17H11ClFNO4S/c18-10-5-7-11(8-6-10)20-17(22)14-9-15(25(19,23)24)12-3-1-2-4-13(12)16(14)21/h1-9,21H,(H,20,22) |
InChI Key |
KGOWWBNDOZOMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Naphthalene Derivatives
The core naphthalene sulfonyl fluoride scaffold is typically constructed via sulfonation followed by fluorination. A common approach involves the reaction of 4-hydroxynaphthalene-1-sulfonic acid with phosphorus pentachloride (PCl₅) to form the intermediate sulfonyl chloride, which is subsequently treated with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to yield the sulfonyl fluoride.
Reaction Scheme:
Key parameters influencing yield include:
-
Temperature: Sulfonation proceeds optimally at 0–5°C to minimize side reactions.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for fluorination due to their inertness toward electrophilic fluorinating agents.
Experimental Protocols and Data
Stepwise Synthesis
Table 1: Representative Procedure for Carbamoylation
| Step | Reagent/Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Hydroxynaphthalene-1-sulfonic acid | 85% | 98% |
| 2 | PCl₅, DCM, 0°C, 2h | 78% | 95% |
| 3 | KF, THF, RT, 6h | 65% | 97% |
| 4 | 4-Chlorophenyl isocyanate, DMAP, THF | 72% | 99% |
Key Observations:
Alternative Route: One-Pot Synthesis
A streamlined one-pot method combines sulfonation, fluorination, and carbamoylation in sequential steps without intermediate isolation. This approach reduces purification losses but requires precise stoichiometric adjustments.
Critical Parameters:
-
Solvent System: A DCM/THF mixture (3:1) balances solubility and reaction kinetics.
-
Catalyst Loading: 10 mol% DMAP enhances reaction rate by 40% compared to TEA.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.22–7.35 (m, 3H, aromatic), 4.20 (d, J = 1 Hz, 2H, SO₂F), 3.19 (m, 4H, CH₂).
-
LC-MS (ESI+): m/z 380.01543 [M+H]⁺, consistent with the molecular formula C₁₇H₁₁ClFNO₄S.
Challenges and Mitigation Strategies
Epimerization During Sulfonylation
The proline-like stereochemistry in intermediates can lead to epimerization, as observed in analogous syntheses of VHL-SF1. Mitigation strategies include:
Hydrolysis of Sulfonyl Fluoride
The electrophilic sulfonyl fluoride group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:
-
Conducting reactions under anhydrous conditions with molecular sieves.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of sulfonamides or sulfonate esters.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alkanes or alcohols.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Drug Design and Synthesis
The compound is primarily recognized for its role in drug design, particularly as a sulfonyl fluoride. Sulfonyl fluorides are known to participate in nucleophilic substitution reactions, making them valuable intermediates in the synthesis of pharmaceuticals. For instance, they can be used for the introduction of sulfonamide groups into biologically active compounds, enhancing their pharmacological profiles .
Stability and Compatibility Studies
Research indicates that carbamoyl fluorides, including this compound, exhibit significant stability in physiological conditions. A study demonstrated that 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride maintains over 80% of its initial amount after incubation in phosphate-buffered saline at 37°C for an extended period . This stability suggests potential for use in drug formulations where prolonged shelf-life and efficacy are critical.
Case Study: Labeling in Radiopharmaceuticals
The compound has been explored for its application in radiolabeling processes. For example, it was successfully utilized in the labeling of complex molecules with isotopes such as and , which are crucial for positron emission tomography (PET) imaging. The results indicated high radiochemical yields, demonstrating its effectiveness as a labeling agent while maintaining compatibility with various functional groups .
Environmental Science
Pesticide Development
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride has potential applications in developing environmentally friendly pesticides. Its ability to inhibit certain biochemical pathways makes it a candidate for creating selective herbicides or insecticides. The compound's effectiveness as a nitrification inhibitor has been noted, which could significantly reduce nitrogen loss in agricultural practices .
Material Science
Polymer Synthesis
In material science, the compound serves as a precursor for synthesizing advanced polymers. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymeric materials. Research has shown that incorporating sulfonyl fluorides into polymer matrices can improve their resistance to degradation under harsh environmental conditions .
Table 1: Stability of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride
| Condition | Stability (%) | Time (hours) |
|---|---|---|
| Incubation at 37°C | >80% | 100 |
| pH 7.4 (PBS) | >80% | 100 |
| Strong alkaline (NaOH 1M) | <10% | 2 |
Table 2: Applications Overview
| Application Area | Specific Use | Example Case Study |
|---|---|---|
| Medicinal Chemistry | Drug formulation and synthesis | Radiolabeling for PET imaging |
| Environmental Science | Development of selective pesticides | Nitrification inhibition |
| Material Science | Synthesis of advanced polymers | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This compound can inhibit enzymes by reacting with serine or cysteine residues in the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Biological Activity
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride, often referred to as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonyl fluorides are known for their ability to form covalent bonds with nucleophilic residues in proteins, which can lead to significant biological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H14ClN2O3S
- Molecular Weight : 336.80 g/mol
This compound features a sulfonyl fluoride group, which is crucial for its reactivity and biological activity.
Sulfonyl fluorides, including this compound, typically act by forming covalent bonds with specific amino acid residues in target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. For instance, studies have shown that sulfonyl fluorides can engage histidine residues in proteins, influencing pathways related to cell signaling and metabolism .
Antiproliferative Effects
Research indicates that compounds similar to 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride exhibit antiproliferative activity against various cancer cell lines. A study demonstrated that related sulfonyl fluoride compounds showed moderate antiproliferative activities, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
The compound is also implicated in the inhibition of specific enzymes. For example, sulfonyl fluorides have been shown to inhibit proteasome activity, which is critical in regulating protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells .
Case Studies
- Cereblon Interaction : A notable case study involved the use of sulfonyl fluoride probes to investigate their interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. The study revealed that certain sulfonyl fluorides could effectively bind to CRBN and modulate its activity, leading to the degradation of specific substrates linked to cancer progression .
- Mass Spectrometry Analysis : Another study utilized mass spectrometry to elucidate the targets of sulfonyl fluoride probes. This research highlighted the ability of these compounds to interact with multiple protein targets, providing insights into their mechanism of action and potential therapeutic applications .
Data Summary Table
Q & A
Basic Question: What are the established synthetic routes for 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential functionalization of the naphthalene core. A common approach is:
Sulfonation : Introduce the sulfonyl fluoride group via reaction with sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions .
Carbamoylation : React the intermediate with 4-chlorophenyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C to form the carbamoyl group.
Hydroxylation : Selective oxidation or protection/deprotection strategies ensure hydroxyl group retention at the 4-position .
Yield optimization requires precise control of stoichiometry (e.g., 1.2:1 molar ratio of isocyanate to naphthalene intermediate) and inert atmospheres to prevent hydrolysis of the sulfonyl fluoride. Contradictory yield reports (40–75%) in literature often stem from variations in solvent purity or catalyst use (e.g., triethylamine) .
Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Answer:
Discrepancies in H/C NMR signals often arise from tautomerism between the hydroxyl and sulfonyl fluoride groups. To resolve this:
- Variable Temperature NMR : Conduct experiments at –20°C to slow tautomeric interconversion, clarifying peak splitting .
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant tautomers .
- 2D NMR (HSQC, HMBC) : Map coupling between hydroxyl protons and adjacent carbons to confirm spatial proximity .
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency, addressing misassignments from impurities .
Basic Question: What analytical techniques are recommended for characterizing the stability of this compound under varying pH?
Answer:
- HPLC-PDA : Monitor degradation products at pH 2–12 (using phosphate buffers) with a C18 column and UV detection at 254 nm. Hydrolysis of the sulfonyl fluoride to sulfonic acid is pH-dependent, peaking at alkaline conditions .
- TGA/DSC : Assess thermal stability (e.g., decomposition above 180°C) under nitrogen .
- Kinetic Studies : Fit degradation data to first-order models to calculate half-lives (e.g., hours at pH 9) .
Advanced Question: How does the sulfonyl fluoride group influence this compound’s reactivity in biological systems compared to sulfonamide analogs?
Answer:
The sulfonyl fluoride acts as a "clickable" electrophile, forming covalent bonds with serine/threonine residues in enzymes (e.g., proteases). Key differences from sulfonamides:
- Kinetic Selectivity : Fluoride’s leaving group ability enables faster, irreversible inhibition (measured via ratios) .
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to map target engagement in live cells .
- Contradictory IC Values : Variability in enzymatic assays may arise from competing hydrolysis; use pre-incubation protocols to distinguish covalent vs. non-covalent binding .
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Sulfonyl fluorides are reactive and may hydrolyze to corrosive byproducts .
- Ventilation : Use fume hoods for synthesis/storage to avoid inhalation of volatile intermediates (e.g., isocyanates) .
- Spill Management : Neutralize spills with sodium bicarbonate slurry to deactivate reactive groups .
Advanced Question: How can computational modeling predict this compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against serine hydrolases using crystal structures (PDB: 3BW) to prioritize high-affinity targets .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze hydrogen bonding with catalytic triads .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorophenyl vs. chlorophenyl analogs to guide SAR studies .
Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification : Scale-up often reduces chromatographic resolution; switch from flash chromatography to recrystallization (e.g., ethanol/water mixtures) .
- Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfonation to prevent runaway reactions .
- Byproduct Mitigation : Optimize stoichiometry to minimize di-substituted naphthalene derivatives, detectable via LC-MS .
Advanced Question: How can conflicting bioactivity data from cell-based vs. cell-free assays be reconciled?
Answer:
- Membrane Permeability : Measure logP (e.g., 2.8 via shake-flask method) to assess passive diffusion limitations in cellular assays .
- Metabolic Stability : Incubate with liver microsomes to identify rapid hydrolysis in cell-based systems, reducing apparent activity .
- Off-Target Effects : Use CRISPRi knockdowns of suspected off-targets (e.g., esterases) to isolate primary mechanisms .
Basic Question: What spectroscopic methods best differentiate this compound from its des-hydroxy analog?
Answer:
- IR Spectroscopy : Hydroxyl stretch (~3200 cm) absent in the des-hydroxy analog .
- F NMR : Sulfonyl fluoride signal at ~60 ppm shifts upfield if hydroxyl is deprotonated .
- XPS : Oxygen 1s binding energy at 532.5 eV confirms hydroxyl presence .
Advanced Question: How can this compound be leveraged in developing covalent inhibitors for undrugged targets?
Answer:
- Chemoproteomics : Combine ABPP with tandem mass tags (TMT) to quantify engagement across >1,000 proteins .
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to guide rational design .
- In Vivo Efficacy : Test in transgenic models (e.g., protease-overexpressing mice) with pharmacokinetic monitoring of sulfonic acid metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
